1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)- is a complex organic compound that belongs to the class of quinolizine derivatives. This compound is notable for its structural features and potential applications in medicinal chemistry and neuroscience. It is classified as an alkaloid and is of interest due to its biological activity and potential therapeutic uses.
The compound can be synthesized through various chemical reactions, often involving precursors derived from natural products or other synthetic intermediates. Its synthesis and characterization have been documented in scientific literature, including patents and research articles focusing on its applications in imaging and drug development .
1,9-Ethanobenzo[i]quinolizin-14-one falls under the category of heterocyclic compounds, specifically quinolizines. These compounds are characterized by their fused aromatic rings and nitrogen-containing heterocycles, which contribute to their pharmacological properties.
The synthesis of 1,9-Ethanobenzo[i]quinolizin-14-one typically involves multi-step organic reactions. A common approach includes the following steps:
The synthesis may utilize reagents such as palladium catalysts for hydrogenation, along with solvents like tetrahydrofuran or ethanol to facilitate reactions under controlled conditions. The process often requires careful temperature control and purification techniques such as chromatography to isolate the desired product .
The molecular structure of 1,9-Ethanobenzo[i]quinolizin-14-one features a complex arrangement of rings with specific stereochemistry:
Computed properties indicate:
1,9-Ethanobenzo[i]quinolizin-14-one can undergo various chemical reactions typical for quinolizine derivatives:
Reactions are often carried out under controlled conditions using inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions. Purification is usually performed via liquid chromatography techniques .
The mechanism of action for compounds like 1,9-Ethanobenzo[i]quinolizin-14-one often involves interaction with biological targets such as neurotransmitter receptors or enzymes involved in neurotransmission.
Upon administration, the compound may bind selectively to monoamine transporters or receptors in the central nervous system. This interaction can modulate neurotransmitter levels, influencing mood and behavior.
Research indicates that similar compounds have shown efficacy in modulating dopaminergic and serotonergic systems, suggesting potential applications in treating neurological disorders .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
1,9-Ethanobenzo[i]quinolizin-14-one has several scientific uses:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2